Benzoic acid, 4-[(cyclohexylcarbonyl)amino]-, butyl ester
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Overview
Description
Benzoic acid, 4-[(cyclohexylcarbonyl)amino]-, butyl ester is an organic compound that belongs to the class of benzoates It is characterized by the presence of a butyl group attached to the benzoate moiety, with a cyclohexanecarbonylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[(cyclohexylcarbonyl)amino]-, butyl ester typically involves the esterification of 4-(cyclohexanecarbonylamino)benzoic acid with butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(cyclohexylcarbonyl)amino]-, butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzoate moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Benzoic acid, 4-[(cyclohexylcarbonyl)amino]-, butyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[(cyclohexylcarbonyl)amino]-, butyl ester involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Benzoic acid, 4-[(cyclohexylcarbonyl)amino]-, butyl ester can be compared with other similar compounds, such as:
Butyl benzoate: Lacks the cyclohexanecarbonylamino substituent, making it less complex.
Cyclohexanecarbonylamino benzoate: Does not have the butyl ester group, affecting its solubility and reactivity.
Ethyl 4-(cyclohexanecarbonylamino)benzoate: Similar structure but with an ethyl group instead of a butyl group, which can influence its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H25NO3 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
butyl 4-(cyclohexanecarbonylamino)benzoate |
InChI |
InChI=1S/C18H25NO3/c1-2-3-13-22-18(21)15-9-11-16(12-10-15)19-17(20)14-7-5-4-6-8-14/h9-12,14H,2-8,13H2,1H3,(H,19,20) |
InChI Key |
UXFYSIOPSIHAJN-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2 |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2 |
Origin of Product |
United States |
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